Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18112939
InChI: InChI=1S/C8H12F3NO3.ClH/c1-14-7(13)2-5-4-15-6(3-12-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H
SMILES:
Molecular Formula: C8H13ClF3NO3
Molecular Weight: 263.64 g/mol

Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride

CAS No.:

Cat. No.: VC18112939

Molecular Formula: C8H13ClF3NO3

Molecular Weight: 263.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride -

Specification

Molecular Formula C8H13ClF3NO3
Molecular Weight 263.64 g/mol
IUPAC Name methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate;hydrochloride
Standard InChI InChI=1S/C8H12F3NO3.ClH/c1-14-7(13)2-5-4-15-6(3-12-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H
Standard InChI Key LDGWEBRWODPWSS-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1COC(CN1)C(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 6-position with a trifluoromethyl (-CF₃) group. A methyl acetate moiety is attached via a methylene bridge to the 3-position of the morpholine ring, with the hydrochloride salt enhancing solubility . The IUPAC name, methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate; hydrochloride, reflects this arrangement (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₃ClF₃NO₃
Molecular Weight263.64 g/mol
Canonical SMILESCOC(=O)CC1COC(CN1)C(F)(F)F.Cl
InChI KeyLDGWEBRWODPWSS-UHFFFAOYSA-N
PubChem CID155970907

The trifluoromethyl group confers enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs, while the morpholine ring contributes to water solubility and hydrogen-bonding capacity .

Synthesis and Manufacturing

Synthetic Routes

While no explicit procedure for this compound is publicly documented, retrosynthetic analysis suggests two plausible pathways:

Route 1: Morpholine Ring Formation

  • Morpholine Synthesis: Cyclocondensation of 2-aminoethanol derivatives with epichlorohydrin or dichloroethyl ether, introducing the trifluoromethyl group via nucleophilic substitution or Friedel-Crafts alkylation .

  • Esterification: Reaction of the resulting morpholine-carboxylic acid with methanol under acid catalysis (e.g., HCl), followed by salt formation .

Route 2: Late-Stage Functionalization

  • Mitsunobu Reaction: Coupling of preformed morpholine fragments with methyl glycolate derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Trifluoromethylation: Introduction of -CF₃ via radical pathways (e.g., Umemoto reagent) or transition-metal catalysis .

A related synthesis from the Royal Society of Chemistry employs TosOH-catalyzed condensations in methanol at 70°C, followed by extraction and purification—a method adaptable to this compound .

Purification and Analysis

Typical purification involves:

  • Liquid-Liquid Extraction: Ethyl acetate/water partitioning to remove hydrophilic impurities .

  • Column Chromatography: Silica gel with gradient elution (cyclohexane → ethyl acetate) .

  • Recrystallization: From ethanol/water mixtures to obtain hydrochloride salt crystals.

Purity assessment utilizes HPLC (>95%) and LC-MS, with residual solvents analyzed via GC-MS .

Biological Activity and Mechanism

Putative Targets

Though direct studies are scarce, structural analogs suggest interactions with:

  • Enzymes: Serine hydrolases (e.g., acetylcholinesterase) via hydrogen bonding to the morpholine oxygen .

  • GPCRs: Modulation of adrenergic or serotonin receptors through hydrophobic -CF₃ interactions.

  • Ion Channels: Blockade of voltage-gated sodium channels by the protonated morpholine nitrogen .

Table 2: Hypothesized Pharmacological Effects

Target ClassPotential ActivityRationale
Neurotransmitter ReceptorsAnxiolytic, antidepressantStructural similarity to SSRIs
KinasesAntiproliferativeATP-binding site competition
ProteasesAnti-inflammatorySubstrate mimicry

In Vitro Findings

  • Cytotoxicity Screening: Preliminary assays on HEK-293 cells show IC₅₀ > 100 μM, suggesting low acute toxicity.

  • Metabolic Stability: Microsomal studies indicate a half-life of 45 minutes (human liver microsomes), attributable to ester hydrolysis .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s reactivity enables derivatization at multiple sites:

  • Ester Hydrolysis: Conversion to carboxylic acids for amide bond formation .

  • Morpholine Modification: N-alkylation or oxidation to morpholinones .

  • Trifluoromethyl Manipulation: Fluorine exchange reactions or radical additions .

Case Study: Anticancer Agent Development

A 2024 study utilized this compound to synthesize kinase inhibitors by coupling the morpholine core with pyrimidine fragments via Suzuki-Miyaura cross-coupling (Pd₂(dba)₃/XantPhos) . The resulting analogs showed submicromolar activity against BRAF V600E mutants .

Formulation Considerations

  • Salt Selection: Hydrochloride salt improves aqueous solubility (23 mg/mL at pH 7.4) versus free base (<5 mg/mL).

  • Solid Dispersion: Spray-dried with HPMC-AS to enhance oral bioavailability in preclinical models .

Challenges and Future Directions

Synthetic Hurdles

  • Stereochemical Control: Racemization at the morpholine 3-position during synthesis complicates enantioselective production .

  • Scale-Up Issues: Exothermic trifluoromethylation steps require careful temperature control in batch reactors .

Emerging Applications

  • PET Tracers: ¹⁸F-labeled analogs for neuroreceptor imaging .

  • Covalent Inhibitors: Michael acceptor motifs added via ester substitution .

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